![molecular formula C15H15ClN2O2 B2520449 4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide CAS No. 379254-20-3](/img/structure/B2520449.png)
4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide" is a derivative of benzohydrazide, which is a class of compounds known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. While the specific compound is not directly studied in the provided papers, related compounds and their properties and reactions are discussed, which can provide insights into the behavior of similar chemical structures.
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of an aldehyde with a hydrazide. For instance, the synthesis of 4-Chloro-N'-(4-methoxybenzylidene)benzohydrazide was achieved by condensing 4-methoxybenzaldehyde with 4-chlorobenzohydrazide . This suggests that the synthesis of "4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide" could potentially be carried out through a similar condensation reaction, using appropriate starting materials that contain the 4-chloro-3-methylphenoxy and methylbenzohydrazide moieties.
Molecular Structure Analysis
The molecular structure of benzohydrazide derivatives is characterized by the presence of benzene rings and the hydrazide functional group. In the case of 4-Chloro-N'-(4-methoxybenzylidene)benzohydrazide, the dihedral angle between the two benzene rings is reported to be 50.1°, indicating a certain degree of torsion that could affect the compound's reactivity and interaction with other molecules . This structural information is relevant as it can influence the physical and chemical properties of the compound.
Chemical Reactions Analysis
Benzohydrazide derivatives can undergo various chemical reactions, including reductions and condensation reactions. For example, the electrochemical reduction of methyl triclosan, a related chlorinated compound, results in the cleavage of C-Cl and C-O bonds, leading to the formation of several different products . This indicates that "4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide" may also be susceptible to similar electrochemical reductions, which could be useful in understanding its reactivity and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzohydrazide derivatives can be influenced by the substituents on the benzene rings. For instance, the presence of a methoxy group can impact the solubility and hydrogen bonding capability of the compound, as seen in the crystal structure of 4-Chloro-N'-(4-methoxybenzylidene)benzohydrazide, where hydrogen bonds are formed with a methanol molecule . Similarly, the chloro and methyl groups in "4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide" would be expected to influence its solubility, boiling point, and potential for forming hydrogen bonds or undergoing specific chemical reactions.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide and related compounds have been synthesized and characterized for various applications. One study focused on the synthesis of N'-((2-chloro-6-methoxyquinolin-3-yl)methylidene)-substituted benzohydrazide, which shares a structural similarity, indicating the versatility of these compounds in synthetic chemistry (Shaikh, 2013).
Another research synthesized derivatives like 2-(4-Chloro-3-methylphenoxy)acetohydrazide, highlighting the chemical diversity and potential for creating a wide range of compounds for different applications (Fuloria et al., 2009).
Antimicrobial Activities
- Several studies have explored the antimicrobial properties of compounds related to 4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide. For instance, compounds containing the 5-chloro-2-methoxy benzohydrazide moiety, a close relative, have been synthesized and shown to have significant antibacterial and antifungal activities (Kumar et al., 2013).
Catalytic Properties
- Research into oxovanadium(V) complexes with Schiff base ligands, including derivatives of benzohydrazide, demonstrates their potential in catalysis, such as in oxidation reactions. These findings suggest potential catalytic applications for 4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide and its derivatives (Yang, 2014).
Phototransformation Studies
- The phototransformation of compounds like 4-chloro-2-methylphenol, which shares structural elements with 4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide, in water highlights their environmental interactions and potential for breakdown under light exposure (Vialaton et al., 1998).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(4-chloro-3-methylphenoxy)methyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-8-13(6-7-14(10)16)20-9-11-2-4-12(5-3-11)15(19)18-17/h2-8H,9,17H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUORJFHDXZOCNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(C=C2)C(=O)NN)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(sec-butyl)-2-propenamide](/img/structure/B2520366.png)



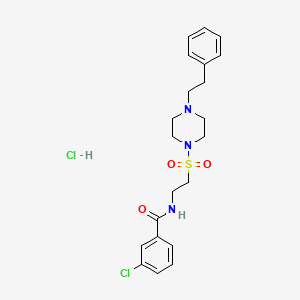
![2-[2-(Trifluoromethyl)oxiran-2-yl]furan](/img/structure/B2520378.png)
![Methyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2520381.png)
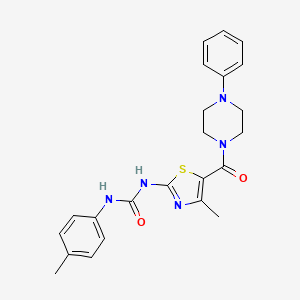
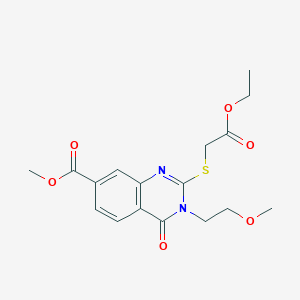
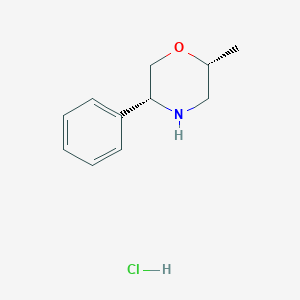
![2-[[1-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2520386.png)
![2-(2-(Diethylamino)ethyl)-7-fluoro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2520387.png)
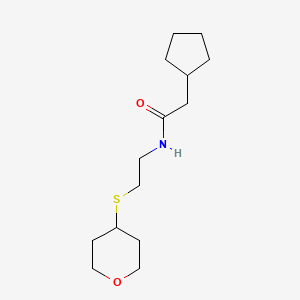
![Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate](/img/structure/B2520389.png)